Canadaline
Description
Historical Perspectives on Canadaline Discovery and Early Investigations this compound has been identified in several plant sources, contributing to its historical study. The S(+)-enantiomer of this compound was known to occur in Hydrastis canadensis, commonly known as goldensealresearchgate.net. Early investigations into Hydrastis canadensis focused on its various constituents, including alkaloidsusda.gov. More recently, the R(−)-enantiomer of this compound was isolated and identified in the bulbs of Corydalis cavaresearchgate.net. This isolation from a historical collection underscored the importance of earlier work in natural product chemistryresearchgate.net. Research involving Corydalis cava has revealed the presence of various isoquinoline (B145761) alkaloids, and studies have explored the biological activities of these compoundscuni.cz. The identification of this compound in different species highlights the ongoing exploration and characterization of alkaloids from natural sourcesresearchgate.net.
Data Table
| Compound Name | Source Plant | Enantiomer |
| This compound | Hydrastis canadensis | S(+) |
| This compound | Corydalis cava | R(−) |
Detailed Research Findings
Research has shown that (+)-Canadaline exhibits activity against human acetylcholinesterase (HuAChE) and moderate activity against human butyrylcholinesterase (HuBuChE) prolekare.cz. Specific IC50 values have been reported for these inhibitory activities prolekare.cz. The isolation process from plants like Corydalis cava typically involves extraction with solvents such as ethanol (B145695), followed by fractionation and chromatographic techniques to isolate individual alkaloids researchgate.netcuni.cz. Structural determination of isolated compounds is commonly performed using spectroscopic techniques and comparison with existing literature data cuni.cz. The discovery of R(−)-canadaline in Corydalis cava from a historical collection further emphasizes the value of revisiting previously studied plant sources with modern analytical methods researchgate.net.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]benzaldehyde |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-11,17H,6-8,12H2,1-3H3/t17-/m1/s1 |
InChI Key |
ROAHDZJDHGLGBA-QGZVFWFLSA-N |
SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3 |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3 |
Origin of Product |
United States |
Occurrence and Botanical Sourcing in Academic Research
Methodologies for Botanical Source Identification and Verification
Identifying and verifying the botanical source of compounds like Canadaline is a critical step in academic research to ensure the accuracy and reproducibility of findings.
Collection and Authentication Protocols
Academic research involving plant-derived compounds necessitates rigorous protocols for the collection and authentication of plant materials. General practices for plant identification in research and industry involve utilizing resources such as vascular plant herbaria, consulting with expert systematists, and employing identification guides wikipedia.orgdelta-f.com. Digital image processing and machine vision technology are also being explored as tools for automated plant species identification delta-f.commitoproteome.org. While these general methodologies are fundamental to botanical sourcing, specific detailed collection and authentication protocols explicitly tailored for this compound-containing plants were not extensively detailed in the reviewed academic literature.
Chemotaxonomic Considerations in Alkaloid Distribution Studies
Chemotaxonomy involves the classification of organisms based on their chemical constituents. The distribution of secondary metabolites, such as alkaloids, can provide valuable data for taxonomic studies uni.luctdbase.orgnih.gov36.112.18. Benzylisoquinoline alkaloids, including berberine (B55584), hydrastine, canadine (B1168894), and this compound, are known active components found in Goldenseal csic.es. Studies on the distribution of alkaloids in various plant families, such as Boraginaceae, Lamiaceae, and Ranunculaceae, demonstrate the utility of alkaloid profiles as chemical markers in taxonomic treatments uni.luctdbase.orgnih.gov36.112.18. Although this compound is recognized as a component of Hydrastis canadensis and Corydalis cava, detailed chemotaxonomic studies specifically focused on the distribution of this compound across different species or populations within these genera and its exclusive implications for their taxonomic classification were not prominently featured in the examined research.
Isolation and Purification Methodologies for Canadaline
Advanced Extraction Techniques in Natural Product Isolation
The initial step in obtaining canadaline from plant material involves extraction, a process aimed at selectively dissolving the target compound from the complex biological matrix. Modern extraction techniques focus on improving efficiency, minimizing solvent use, and preserving the integrity of the extracted compounds.
Modern Solvent Extraction Approaches
Solvent extraction is a foundational technique in natural product chemistry. It involves using appropriate solvents to solubilize compounds of interest from a solid plant matrix organomation.comhilarispublisher.com. The effectiveness of solvent extraction is highly dependent on the polarity of both the solvent and the target compound hilarispublisher.com. For alkaloids, which are typically basic in nature, organic solvents are commonly employed hilarispublisher.com. For example, ethanol (B145695) has been utilized to extract alkaloids from the tubers of Corydalis cava, a source of R-(−)-canadaline nih.govthieme-connect.com. In the case of goldenseal (Hydrastis canadensis), which contains S-(+)-canadaline, various solvent systems have been evaluated for alkaloid recovery. Research indicates that a mixture of 90% methanol (B129727) with 1% acetic acid demonstrated superior recovery rates for major alkaloids compared to other tested solvents like pure methanol or acetonitrile (B52724) mixtures researchgate.net.
Emerging Extraction Technologies (e.g., Supercritical Fluid Extraction, Pressurized Liquid Extraction)
Emerging extraction technologies offer promising alternatives to conventional solvent extraction by providing enhanced efficiency and reduced environmental impact rsc.org.
Supercritical Fluid Extraction (SFE) utilizes substances in their supercritical state, most commonly carbon dioxide (CO2), as the extraction solvent hilarispublisher.comgoogle.comiemjournal.com.my. Supercritical CO2 possesses favorable properties such as low toxicity, cost-effectiveness, and environmental friendliness google.com. However, its non-polar nature can limit the extraction efficiency of polar compounds like alkaloids google.commdpi.commatec-conferences.org. To address this, polar co-solvents, such as methanol or ethanol, are frequently added to modify the polarity of the supercritical fluid and enhance the solubility and yield of alkaloids google.commdpi.commatec-conferences.org. SFE, particularly when coupled with alkaline pre-treatment of the plant material and the use of entrainers, has been shown to significantly improve the extraction rate of alkaloids matec-conferences.org. Typical operating conditions for SFE of alkaloids can range from 70 to 90 °C and pressures between 4000 and 6000 psi, often incorporating alkaline co-solvents containing amines like diethylamine (B46881) or triethylamine (B128534) google.comgoogle.com. Optimized SFE conditions for alkaloid extraction are dependent on the specific plant matrix, but parameters around 300 bar pressure and 60 °C temperature with ethanol as a co-solvent have been reported as effective mdpi.com.
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs elevated temperatures and pressures to facilitate rapid and efficient extraction of compounds from solid samples mdpi.comhilarispublisher.commdpi.com. This technique increases the solubility of target analytes and improves mass transfer, leading to shorter extraction times and potentially higher yields with reduced solvent consumption compared to traditional methods hilarispublisher.commdpi.com. PLE has been successfully applied to the extraction of various bioactive natural products, including alkaloids hilarispublisher.comfapesp.br. Pressurized hot water extraction (PHWE), a variation of PLE using water at high temperatures and pressures, has also been explored for alkaloid extraction scirp.org. While efficient, a consideration when using PHWE for alkaloids is the potential for thermal degradation of sensitive compounds at elevated temperatures scirp.org. Studies investigating the PLE of related alkaloid classes, such as steroidal alkaloids, have highlighted temperature as a significant factor influencing extraction yield mdpi.comresearchgate.net.
Chromatographic Separation Strategies for this compound and its Analogues
Chromatography plays a pivotal role in separating this compound from other compounds present in the crude extract. This technique leverages the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation hilarispublisher.comnih.gov. Various chromatographic methods are indispensable for purifying natural products, including the diverse class of alkaloids hilarispublisher.comscirp.org.
Traditional chromatographic methods, such as repeated column chromatography and preparative thin-layer chromatography (TLC), have historically been employed for the isolation of isoquinoline (B145761) alkaloids, including this compound, from plant extracts researchgate.netnih.govthieme-connect.com.
High-Performance Liquid Chromatography (HPLC) Methodologies (Normal-Phase, Reversed-Phase)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of natural products, offering high resolution and sensitivity waters.comresearchgate.netuhplcslab.com. HPLC operates in different modes based on the polarities of the stationary and mobile phases hawach.comalwsci.com.
Normal Phase HPLC (NPC) utilizes a polar stationary phase, typically silica (B1680970) gel, and a non-polar mobile phase hawach.comalwsci.comsepscience.com. Separation is based on the principle of adsorption, where more polar compounds are retained longer due to stronger interactions with the polar stationary phase hawach.comalwsci.com. NPC is generally well-suited for the separation of polar compounds, including various alkaloids hawach.com.
Reversed-Phase HPLC (RPC) is the most widely used HPLC mode in modern natural product isolation alwsci.comsepscience.com. It employs a non-polar stationary phase, commonly functionalized silica such as C18 or C8, and a polar mobile phase, typically a mixture of water with an organic solvent like methanol or acetonitrile hawach.comalwsci.comsepscience.com. Separation in RP-HPLC is primarily driven by hydrophobic interactions, with less polar compounds exhibiting stronger retention on the non-polar stationary phase hawach.comalwsci.com. RP-HPLC methods have been extensively developed for the analysis and separation of various alkaloids, including those found in goldenseal researchgate.netresearchgate.netresearchgate.net. To optimize the separation of basic compounds like alkaloids in RP-HPLC, strategies such as using base-deactivated stationary phases or adding amine modifiers to the mobile phase are employed to minimize peak tailing caused by interactions with residual silanol (B1196071) groups researchgate.net. For instance, a reversed-phase HPLC method employing a C18 column and an ammonium (B1175870) acetate/acetonitrile mobile phase has been reported for the analysis of goldenseal alkaloids researchgate.net. The separation of enantiomers, such as the R and S forms of canadine (B1168894) (a closely related alkaloid), can be achieved using chiral HPLC columns designed for enantioselective separation researchgate.net.
Preparative Chromatography Techniques for Scale-Up in Research
Preparative chromatography techniques are essential for isolating larger quantities of purified compounds for subsequent research and analysis waters.comresearchgate.netamazon.com. Preparative HPLC (Prep-HPLC) is a key technique in natural product isolation, enabling the purification of diverse classes of natural products with high purity and efficiency researchgate.netnih.gov. Prep-HPLC systems are designed to handle larger sample loads and higher flow rates compared to analytical HPLC systems researchgate.net. Both normal-phase and reversed-phase modes are applicable in preparative HPLC researchgate.net. Isocratic preparative LC methods can serve as an effective initial step for the rapid isolation of target compounds from complex mixtures, potentially offering advantages in terms of reduced run time and solvent consumption compared to gradient methods waters.com. The availability of consistent stationary phase chemistries across analytical and preparative column sizes facilitates seamless method transfer and scaling of separations waters.com.
Gas Chromatography (GC) Applications in Related Alkaloid Analysis
Gas Chromatography (GC) is a valuable analytical technique for the separation and analysis of volatile and thermally stable compounds, often coupled with sensitive detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) researchgate.netscielo.br. GC-MS is a powerful tool for the analysis of complex mixtures of volatile compounds, including various types of alkaloids researchgate.netnotulaebotanicae.ro. GC is routinely applied to the analysis of alkaloids such as pyrrolidines, pyrrolizidines, isoquinolines, piperidines, indoles, and tropanes, provided they possess sufficient volatility and thermal stability researchgate.net. For GC analysis, alkaloids are typically analyzed in their free base form researchgate.net. GC methods have been developed for the quantification of minor alkaloids in various matrices and for the analysis of alkaloid profiles in plant extracts scielo.brnotulaebotanicae.rotandfonline.com. GC-MS has been successfully used to identify and quantify alkaloids in different plant species notulaebotanicae.rotandfonline.com.
Table: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 170240 |
| Canadine | 18581 |
| Hydrastine | 71073 |
| Berberine (B55584) | 2353 |
| Protopine | 5000 |
| Adlumidine | 94961 |
| Bicuculline | 2381 |
| Dihydrosanguinarine | 102611 |
| Ochotensimine | 6435378 |
| Ochotensine | 6435377 |
| Cheilanthifoline | 101165 |
| Scoulerine | 102612 |
| Sinoacutine | 102349 |
| Pallidine | 6435379 |
| Hydrastinine | 3658 |
| Palmatine | 18955 |
| Coptisine | 10322 |
| Jatrorrhizine | 72326 |
| Corycavidine | 6435381 |
| Bulbocapnine | 73080 |
| Nornicotine | 8855 |
| Myosmine | 10980 |
| Anabasine | 22290 |
| Anatabine | 6433337 |
| Isonicoteine | 6433338 |
| α-Solanine | 6993098 |
| α-Chaconine | 6993097 |
| Solanidine | 107815 |
| Demissidine | 119242 |
| Vindoline | 5979 |
| Vindorosine | 6433246 |
| Isovindolinine | 6433247 |
| Ajmalicine | 87753 |
| Tetrahydroalstonine | 101169 |
| Vindolinine | 6433248 |
| Pericyclivine | 6433249 |
| Anagyrine | 6811 |
| N-Methylcytisine | 6433336 |
| Cytisine | 10249 |
| Tetrahydrorhombifoline | 119243 |
| 17-Oxosparteine | 6433250 |
| 5,6-Dehydrolupanine | 119244 |
| Lupanine | 102614 |
| 17-Oxolupanine | 6433251 |
| Baptifoline | 6433252 |
| 13α-Tigloyloxylupanine | 6433253 |
| Papaverine | 4680 |
| Noscapine | 4542 |
| Sanguinarine | 5148 |
| Morphine | 5288826 |
| Codeine | 5284371 |
| Thebaine | 5284373 |
Data Table: Example of Pressurized Liquid Extraction Yields for Related Alkaloids
| Alkaloid | Extraction Method | Temperature (°C) | Pressure (bar/psi) | Solvent | Yield (mg/g dried plant material) | Citation |
| α-Solanine | PLE | 80 | N/A / ~1160 | 89% Methanol in water | 0.597 | mdpi.comresearchgate.net |
| α-Chaconine | PLE | 80 | N/A / ~1160 | 89% Methanol in water | 0.873 | mdpi.comresearchgate.net |
| Solanidine | PLE | 80 | N/A / ~1160 | 89% Methanol in water | 0.374 | mdpi.comresearchgate.net |
| Demissidine | PLE | 80 | N/A / ~1160 | 89% Methanol in water | 0.075 | mdpi.comresearchgate.net |
Note: The data in this table are derived from a study on the PLE of steroidal alkaloids from potato peels and are included to illustrate the application of PLE and the presentation of yield data, not as specific data for this compound.
Orthogonal Separation Techniques (e.g., Capillary Electrophoresis-Mass Spectrometry)
Orthogonal separation techniques utilize two or more separation mechanisms that are independent or complementary to each other. This approach significantly improves the ability to resolve components in complex samples that might co-elute in a single separation dimension. chromtech.com Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hyphenated technique that serves as an orthogonal alternative or complement to liquid chromatography-mass spectrometry (LC-MS), particularly well-suited for the analysis of charged and polar compounds, including many alkaloids. mdpi.comnih.govwikipedia.orgchromatographytoday.com
Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their differential migration velocities in an electric field. wikipedia.org The separation is influenced by the charge, size, and shape of the analytes, as well as the properties of the buffer solution and the electroosmotic flow (EOF). wikipedia.org CE offers high separation efficiency, consumes minimal sample and solvent volumes (in the nanoliter range), and provides rapid analysis times. wikipedia.orgubc.ca For charged molecules like alkaloids, capillary zone electrophoresis (CZE), the most common CE mode, is particularly effective as separation is primarily based on the charge-to-size ratio. thieme-connect.com
Coupling CE with Mass Spectrometry (MS) provides a highly sensitive detection method that offers molecular mass information, aiding in the identification and structural elucidation of separated compounds. wikipedia.orgubc.ca Electrospray ionization (ESI) is the most frequently used interface for online CE-MS coupling, efficiently transferring ions from the liquid phase into the gas phase required by the mass spectrometer. wikipedia.orgchromatographytoday.com The low flow rates inherent to CE are highly compatible with ESI, contributing to high ionization efficiency. chromatographytoday.com
CE-MS has been successfully applied to the analysis of various classes of natural products, including alkaloids. nih.govthieme-connect.comnih.govresearchgate.net Its orthogonal selectivity compared to reversed-phase LC-MS makes it valuable for analyzing compounds that are difficult to separate by hydrophobicity alone. mdpi.comchromatographytoday.com Studies have demonstrated the utility of CE-MS for separating and characterizing alkaloids in complex matrices, optimizing parameters such as running solution composition, pH, and MS settings to achieve adequate separation and high sensitivity. nih.govnih.gov Non-aqueous capillary electrophoresis (NACE-MS) is another variant that can be beneficial for the analysis of nonpolar and charged compounds, potentially improving ESI efficiency. nih.govresearchgate.net
While CE-MS is a well-established and suitable technique for the separation and analysis of alkaloids and natural products, including compounds with similar characteristics to this compound, specific detailed research findings or data tables focused solely on the CE-MS separation of this compound were not found in the consulted literature. However, the principles and demonstrated applications of CE-MS for related alkaloid compounds suggest its potential as a valuable orthogonal technique for the analysis and purification of this compound from complex natural extracts.
Structural Elucidation of Canadaline and Its Stereoisomers
Advanced Spectroscopic Techniques for Definitive Structure Determination
Advanced spectroscopic techniques are indispensable tools in modern organic chemistry for the unambiguous assignment of molecular structures. For canadaline, the combination of high-resolution mass spectrometry and sophisticated NMR experiments provides complementary information essential for complete structural elucidation. Structural elucidation of (+)-canadaline has been reported using HRMS, 1H NMR, 13C NMR, and HMBC spectroscopy grafiati.com.
NMR spectroscopy is a cornerstone technique in structural elucidation, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule numberanalytics.comwiley.com. By analyzing the chemical shifts, coupling constants, and signal intensities in NMR spectra, chemists can deduce the connectivity and relative configuration of atoms.
One-dimensional (1D) NMR experiments, specifically 1H NMR and 13C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their local electronic environments numberanalytics.comprolekarniky.cz. The chemical shifts in 1H and 13C NMR spectra are highly sensitive to the surrounding functional groups and the hybridization state of the carbons. Analysis of coupling patterns in 1H NMR spectra provides insights into the connectivity of adjacent protons. This 1D data is crucial for initially proposing structural fragments. Furthermore, analysis of coupling constants and Nuclear Overhauser Effects (NOE) observed in 1D difference NOE experiments can provide information about the conformation of flexible regions within the this compound molecule in solution prolekarniky.cz.
Two-dimensional (2D) NMR experiments are essential for establishing connectivities between atoms and determining relative stereochemistry numberanalytics.comhuji.ac.ilnih.gov.
COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other through typically two or three bonds, providing direct evidence of proton-proton connectivity within spin systems huji.ac.ilprinceton.edusdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond correlations) huji.ac.ilprinceton.edusdsu.edu. This is vital for assigning proton signals to their corresponding carbons.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them huji.ac.ilnih.govprinceton.edu. These correlations are critical for determining the relative stereochemistry of chiral centers and understanding the three-dimensional structure and conformation of this compound.
The combined analysis of these 2D NMR data sets allows for the complete assignment of 1H and 13C NMR signals and the unambiguous determination of the molecular connectivity and relative configuration of this compound.
Computational methods, particularly Density Functional Theory (DFT), play an increasingly important role in structural elucidation by predicting NMR chemical shifts for proposed structures and their possible stereoisomers numberanalytics.comgaussian.comgithub.io. By comparing the experimentally obtained NMR data with computationally predicted shifts, researchers can validate proposed structures and differentiate between closely related isomers. Machine learning algorithms are also being integrated into NMR prediction workflows to improve accuracy and efficiency in structural assignment numberanalytics.comprospre.ca. This computational approach is particularly useful when dealing with complex molecules or when experimental data is limited or ambiguous.
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structural subunits through fragmentation analysis numberanalytics.comwiley.commsu.eduwikipedia.org.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, which allows for the calculation of its precise molecular formula grafiati.comnih.govacdlabs.com. The accurate mass measurement obtained from HRMS, typically reported as an m/z value with high precision, can often uniquely define the elemental composition of the molecule, especially when combined with information from other techniques like NMR. This compound has a molecular formula of C21H23NO5 nih.govnih.gov. HRMS was used in the structural elucidation of (+)-canadaline grafiati.com.
Fragmentation analysis in MS involves inducing the molecular ion to break into smaller charged fragments msu.eduwikipedia.org. The pattern of these fragments is characteristic of the molecule's structure. By analyzing the m/z values of the fragment ions and their relative abundances, researchers can deduce the presence of specific functional groups and structural motifs within this compound prolekarniky.cznih.govcsic.esrsc.orguncg.edu. Tandem mass spectrometry (MS/MS or MSn) experiments can provide even more detailed fragmentation pathways, aiding in the step-by-step deconstruction of the molecule's structure nih.gov.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS), also known as MS2, is an analytical technique used to obtain structural information about a molecule by fragmenting selected ions (precursor ions) and analyzing the resulting fragment ions (product ions). wikipedia.orgnationalmaglab.orglongdom.org This process involves multiple stages of mass analysis with a fragmentation step in between. wikipedia.orglongdom.org Fragmentation can be induced by various methods, such as collision-induced dissociation (CID), which involves colliding precursor ions with neutral gas molecules. wikipedia.orgwikipedia.org The pattern of fragment ions produced provides clues about the functional groups and connectivity within the original molecule. nationalmaglab.orgwikipedia.org By analyzing the mass-to-charge ratios (m/z) of the fragments and their relative abundances, researchers can propose fragmentation pathways and piece together structural details. longdom.orgwikipedia.org
While MS/MS is a powerful tool for structural characterization, including the analysis of alkaloids, specific detailed fragmentation pathways for this compound were not available in the provided search results. The application of MS/MS to this compound would typically involve generating protonated or deprotonated molecular ions and then subjecting them to fragmentation to obtain characteristic ions corresponding to specific cleavages within the alkaloid structure.
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.netmdpi.com These methods are invaluable for determining the absolute configuration (AC) of chiral compounds, which is the precise three-dimensional arrangement of atoms in space. researchgate.netnih.gov Unlike techniques that require crystalline samples, chiroptical methods can often be applied to molecules in solution. mdpi.comspectroscopyeurope.com Key chiroptical techniques used for absolute configuration assignment and enantiomer differentiation include Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) studies. researchgate.netmdpi.com
Circular Dichroism (CD) Spectroscopy in Enantiomer Differentiation
Circulardichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral sample. spectroscopyeurope.comspectroscopyeurope.comwikipedia.org Only chiral molecules exhibit CD, and enantiomers have CD spectra of equal magnitude but opposite sign, making CD a sensitive method for differentiating between enantiomers. spectroscopyeurope.com CD is widely used in analytical chemistry, biochemistry, and the pharmaceutical industry. spectroscopyeurope.com While UV-Vis CD arises from electronic transitions, vibrational circular dichroism (VCD) originates from vibrational transitions and can provide richer spectral features, even for molecules lacking a UV chromophore. spectroscopyeurope.com Comparing experimental CD spectra with theoretically calculated spectra for possible stereoisomers, often using computational methods like Density Functional Theory (DFT), is a common approach for assigning absolute configuration. researchgate.netspectroscopyeurope.com
The identification of (S)-(+)-Canadaline suggests that chiroptical methods, likely including CD spectroscopy, were employed to determine its absolute configuration and differentiate it from its enantiomer. calpaclab.com However, specific experimental CD spectral data or details of such studies on this compound were not found in the provided search results.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the optical rotation of a substance as a function of the wavelength of light. wikipedia.orgscirp.org Optical activity, the ability of a chiral substance to rotate the plane of polarized light, varies with wavelength. wikipedia.org This variation is known as optical rotatory dispersion. wikipedia.org ORD curves can provide information about the stereochemistry and conformation of chiral molecules. wikipedia.org Like CD, ORD is a valuable tool in organic chemistry for structural determination, particularly for chiral compounds. wikipedia.org The phenomena of ORD and CD are closely related. wikipedia.org
Specific ORD studies or data pertaining to this compound were not available in the provided search results. However, given that (S)-(+)-Canadaline is characterized by its positive optical rotation, ORD studies could potentially provide further insights into its chiroptical properties across a range of wavelengths.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental techniques used in structural elucidation to identify functional groups and provide information about the electronic structure of a molecule. nationalmaglab.orgspectroscopyeurope.commrclab.comlightsource.caazooptics.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in the chemical bonds. mrclab.comdrawellanalytical.com Each functional group within a molecule typically absorbs IR radiation at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint and helps in identifying the presence of specific functional groups like hydroxyl, carbonyl, and amine groups. mrclab.comdrawellanalytical.com
UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically between 200 and 800 nm. mrclab.comazooptics.comlibretexts.org This absorption is due to electronic transitions within the molecule, particularly in functional groups containing pi-electrons and heteroatoms with non-bonding electrons, known as chromophores. azooptics.comlibretexts.org The UV-Vis spectrum can provide information about the presence of conjugated systems, aromatic rings, and other chromophores, and the wavelength of maximum absorbance (λmax) is characteristic of certain functional groups and electronic transitions. azooptics.comlibretexts.org
While IR and UV-Vis spectroscopy are routinely used in the characterization of organic compounds like alkaloids, specific IR and UV-Vis spectra or detailed analyses of characteristic absorption bands for this compound were not found in the provided search results. Obtaining these spectra would allow for the identification of key functional groups present in the this compound structure.
Computer-Assisted Structure Elucidation (CASE) Approaches
Computer-Assisted Structure Elucidation (CASE) involves the use of specialized software to determine chemical structures based on experimental spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, but also incorporating data from techniques like mass spectrometry. technologynetworks.comacdlabs.comwikipedia.org CASE systems work by generating possible molecular structures that are consistent with the input spectroscopic data. technologynetworks.comwikipedia.org Advanced algorithms can handle complex datasets, including those with ambiguous or missing information. technologynetworks.com CASE can significantly speed up the structure elucidation process, especially for complex natural products, and can help in validating proposed structures. technologynetworks.comacdlabs.com While NMR data is a primary input, MS fragmentation data can also be used to constrain the possible structures. technologynetworks.comacdlabs.com
This compound has been mentioned in the context of studies involving Corydalis cava alkaloids and the application of computer-assisted approaches for characterization. csic.esscribd.com However, specific details regarding the application of CASE methodologies directly to the structural elucidation of this compound, including the specific spectroscopic data used or the outcomes of such studies, were not provided in the search results. CASE could potentially be a valuable tool in confirming the structure of this compound or resolving ambiguities if comprehensive spectroscopic data were available.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 321459 |
| Canadine (B1168894) | 443422 |
| Corycavamine | 90478581 |
| Corynoline | 177014 |
| Corycavidine | 12304033 |
| Allocryptopine | 98570 |
| Isocorypalmine | 10220 |
| Corypalmine | 12304090 |
| Scoulerine | 22955 |
| Tetrahydropalmatine | 140706 |
| Corydaline | 10221 |
| Corydine | 10222 |
| Bulbocapnine | 73114 |
| Sinoacutine | 644160 |
| N-Methyllaurotetanine | 124518 |
Note: PubChem CID 9864120 was also found for this compound, but CID 321459 is associated with the characterized (S)-(+)-Canadaline stereoisomer. nih.govcalpaclab.com##
This compound is an isoquinoline (B145761) alkaloid that has been identified as a constituent of plants such as Corydalis cava. csic.es The compound has a molecular formula of C21H23NO5 and a molecular weight of 369.41 g/mol . nih.govcalpaclab.com this compound is a chiral molecule, and the (S)-(+)- stereoisomer has been specifically characterized. calpaclab.com Elucidating the complete structure, including the precise arrangement of atoms and the absolute configuration of its stereocenters, typically involves the application of various spectroscopic techniques and, in some cases, computational methods.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS), also referred to as MS2, is an analytical technique employed to derive structural information about a molecule through the fragmentation of selected ions, known as precursor ions, and the subsequent analysis of the resulting fragment ions, or product ions. wikipedia.orgnationalmaglab.orglongdom.org This method incorporates multiple stages of mass analysis with an intermediate fragmentation step. wikipedia.orglongdom.org Fragmentation can be induced by various means, such as collision-induced dissociation (CID), where precursor ions collide with neutral gas molecules. wikipedia.orgwikipedia.org The characteristic pattern of fragment ions generated provides insights into the functional groups and the connectivity within the original molecule. nationalmaglab.orgwikipedia.org By analyzing the mass-to-charge ratios (m/z) and relative abundances of these fragments, researchers can propose fragmentation pathways, aiding in the deduction of structural details. longdom.orgwikipedia.org
While MS/MS is a potent technique for the structural characterization of organic compounds, including alkaloids, specific detailed fragmentation pathways for this compound were not available in the provided search results. The application of MS/MS to this compound would typically involve the generation of ionized species, such as protonated or deprotonated molecular ions, followed by their fragmentation to yield characteristic ions indicative of specific bond cleavages within the alkaloid structure.
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.netmdpi.com These methods are crucial for determining the absolute configuration (AC) of chiral compounds, which defines the exact three-dimensional spatial arrangement of atoms. researchgate.netnih.gov Unlike techniques that necessitate crystalline samples, chiroptical methods can often be applied to substances in solution. mdpi.comspectroscopyeurope.com Prominent chiroptical techniques utilized for absolute configuration assignment and the differentiation of enantiomers include Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) studies. researchgate.netmdpi.com
Circular Dichroism (CD) Spectroscopy in Enantiomer Differentiation
Circular Dichroism (CD) spectroscopy quantifies the difference in absorption between left and right circularly polarized light by a chiral sample. spectroscopyeurope.comspectroscopyeurope.comwikipedia.org Only molecules possessing chirality exhibit CD, and their respective enantiomers display CD spectra with equal magnitude but opposite signs, rendering CD a sensitive method for distinguishing between enantiomers. spectroscopyeurope.com CD finds extensive use in analytical chemistry, biochemical research, and the pharmaceutical and food industries. spectroscopyeurope.com While UV-Vis CD is associated with electronic transitions, vibrational circular dichroism (VCD) arises from vibrational transitions and can offer more detailed spectral features, even for molecules lacking a UV chromophore. spectroscopyeurope.com A common approach for assigning absolute configuration involves comparing experimental CD spectra with theoretically calculated spectra for potential stereoisomers, frequently employing computational methods such as Density Functional Theory (DFT). researchgate.netspectroscopyeurope.com
The characterization of (S)-(+)-Canadaline implies that chiroptical methods, likely including CD spectroscopy, were utilized to ascertain its absolute configuration and differentiate it from its enantiomeric form. calpaclab.com However, specific experimental CD spectral data or detailed accounts of such studies conducted on this compound were not found within the provided search results.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation in the optical rotation of a substance as a function of the wavelength of light. wikipedia.orgscirp.org Optical activity, the property of a chiral substance to rotate the plane of polarized light, is dependent on the wavelength. wikipedia.org This dependency on wavelength is termed optical rotatory dispersion. wikipedia.org ORD curves can yield information concerning the stereochemistry and conformation of chiral molecules. wikipedia.org Similar to CD, ORD is a valuable tool in organic chemistry for the determination of structure, particularly for chiral compounds. wikipedia.org The phenomena of ORD and CD are closely related. wikipedia.org
Specific ORD studies or data directly pertaining to this compound were not available in the provided search results. Nevertheless, given that (S)-(+)-Canadaline is characterized by its positive optical rotation, ORD studies could potentially furnish additional insights into its chiroptical behavior across a range of wavelengths.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental techniques employed in structural elucidation to identify functional groups and gain information about the electronic structure of a molecule. nationalmaglab.orgspectroscopyeurope.commrclab.comlightsource.caazooptics.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in the chemical bonds. mrclab.comdrawellanalytical.com Each functional group within a molecule typically absorbs IR radiation at characteristic frequencies, resulting in a distinctive IR spectrum that serves as a molecular fingerprint and assists in identifying the presence of specific functional groups, such as hydroxyl, carbonyl, and amine moieties. mrclab.comdrawellanalytical.com
UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, generally spanning from 200 to 800 nm. mrclab.comazooptics.comlibretexts.org This absorption arises from electronic transitions within the molecule, particularly in functional groups containing pi-electrons and heteroatoms with non-bonding electrons, known as chromophores. azooptics.comlibretexts.org The UV-Vis spectrum can provide information regarding the presence of conjugated systems, aromatic rings, and other chromophores, and the wavelength at which maximum absorbance (λmax) occurs is characteristic of certain functional groups and electronic transitions. azooptics.comlibretexts.org
Although IR and UV-Vis spectroscopy are standard techniques in the characterization of organic compounds like alkaloids, specific IR and UV-Vis spectra or detailed analyses of characteristic absorption bands for this compound were not found in the provided search results. Obtaining these spectra would facilitate the identification of key functional groups present within the structure of this compound.
Computer-Assisted Structure Elucidation (CASE) Approaches
Computer-Assisted Structure Elucidation (CASE) involves the use of specialized software to determine chemical structures based on experimental spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, but also incorporating data from techniques such as mass spectrometry. technologynetworks.comacdlabs.comwikipedia.org CASE systems function by generating potential molecular structures that are consistent with the input spectroscopic data. technologynetworks.comwikipedia.org Advanced algorithms are capable of handling complex datasets, including those with ambiguities or missing information. technologynetworks.com CASE can significantly accelerate the process of structure elucidation, particularly for complex natural products, and can aid in the validation of proposed structures. technologynetworks.comacdlabs.com While NMR data is a primary input, MS fragmentation data can also be utilized to constrain the set of possible structures. technologynetworks.comacdlabs.com
This compound has been mentioned in the context of studies involving alkaloids from Corydalis cava and the application of computer-assisted approaches for characterization. csic.esscribd.com However, specific details concerning the application of CASE methodologies directly to the structural elucidation of this compound, including the specific spectroscopic data employed or the outcomes of such studies, were not provided in the search results. CASE could potentially serve as a valuable tool in confirming the structure of this compound or resolving any structural ambiguities if comprehensive spectroscopic data were available.
Chemical Synthesis Approaches to Canadaline and Analogues
Total Synthesis Strategies and Tactics
Total synthesis of complex natural products like alkaloids often requires sophisticated strategies and tactics to assemble the molecular framework and introduce specific functionalities and stereochemistry. sinica.edu.twwiley.com
Retrosynthetic Analysis of Canadaline
Retrosynthetic analysis is a crucial step in planning the total synthesis of a target molecule. It involves mentally dissecting the target molecule into simpler, readily available starting materials through a series of "disconnections" or "retrosynthetic steps". princeton.eduucla.eduslideshare.net Each disconnection corresponds to a known or plausible synthetic reaction in the forward direction. The goal is to reduce the complexity of the target molecule systematically. princeton.edu For complex structures like this compound, retrosynthetic analysis helps identify key intermediates and potential bond formations. sinica.edu.tw While specific retrosynthetic analyses for this compound itself were not detailed in the search results, the general principles of retrosynthesis, involving disconnections and functional group interconversions, are applicable. sinica.edu.twprinceton.eduslideshare.net
Key Methodologies in the Synthesis of Secoberbine and Isoquinoline (B145761) Alkaloids
This compound belongs to the class of isoquinoline alkaloids, and more specifically, it is a secoberbine, representing a ring-opened variant of the tetrahydroprotoberberine structure. researchgate.netresearchgate.net The synthesis of isoquinoline alkaloids and seocberbines often employs classical methods such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, which are fundamental in constructing the isoquinoline ring system. researchgate.netwikipedia.org
The Pictet-Spengler reaction, for instance, involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization to form a tetrahydroisoquinoline. wikipedia.org This reaction is a key step in the synthesis of many tetrahydroisoquinoline and protoberberine alkaloids, which can serve as precursors or structural models for secoberbines like this compound. nih.govresearchgate.net
Other methodologies in the synthesis of these alkaloid classes include catalytic reactions, such as the catalytic hydrogenation of intermediates over catalysts like Pd-C to obtain tetrahydro derivatives. nih.govjst.go.jp Recent advances also include the use of transition metal-catalyzed reactions and organocatalysis for constructing the complex molecular frameworks. researchgate.netresearchgate.netrsc.orgrice.edu
Enantioselective and Asymmetric Synthesis of this compound Enantiomers
Enantioselective or asymmetric synthesis is essential for producing single enantiomers of chiral molecules, which is particularly important for biologically active compounds where different enantiomers can have distinct properties. wikipedia.orgyork.ac.uk this compound possesses chiral centers, and the synthesis of its individual enantiomers requires methods that can control stereochemistry. researchgate.net
Approaches to enantioselective synthesis in the context of isoquinoline alkaloids, including those structurally related to this compound, have been developed. These methods often involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts to induce asymmetry during key bond-forming steps. wikipedia.orgyork.ac.ukclockss.org For example, asymmetric induction can be achieved by placing a chiral feature on or around the nitrogen of the isoquinoline or its synthon, or within the C-1 substituent. clockss.org Natural amino acids or carbohydrates have also been utilized as chiral building blocks or auxiliaries in the asymmetric synthesis of isoquinoline alkaloids. clockss.org
Specific examples of enantioselective synthesis in related tetrahydroprotoberberine alkaloids, such as (-)-canadine, have been reported using methods like Ir-catalyzed enantioselective hydrogenation or sulfinyl-directed Pictet-Spengler cyclization. researchgate.netnih.govresearchgate.net These methodologies highlight the strategies employed to introduce the desired stereochemistry at specific positions within the alkaloid core, which can be adapted or provide insights for the enantioselective synthesis of this compound.
Biomimetic Synthesis from Precursor Alkaloids (e.g., Canadine (B1168894), Tetrahydroberberine)
Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory. nih.govnih.gov this compound is a secoberbine alkaloid, which are often considered to arise in nature from the ring-opening of tetrahydroprotoberberine alkaloids. researchgate.netchemistry-chemists.com This biogenetic relationship suggests that tetrahydroprotoberberines like canadine or tetrahydroberberine (B1206132) could serve as precursors in a biomimetic synthesis of this compound. researchgate.netchemistry-chemists.com
Indeed, the absolute configuration of natural (+)-canadaline has been established through its biomimetic synthesis from S-(-)-canadine. researchgate.net This conversion in the laboratory supports the proposed biosynthetic link between tetrahydroprotoberberines and secoberbines. While the detailed experimental procedures for this specific biomimetic conversion were not fully elaborated in the provided snippets, the principle involves a chemical transformation that mimics the enzymatic ring-opening process occurring in plants. researchgate.netchemistry-chemists.com Tetrahydroberberine has also been reported as a starting material in the synthesis of (*)-Canadaline, further supporting the use of these related alkaloids as precursors in synthetic approaches. chemistry-chemists.com
Development of Synthetic Routes for this compound Derivatives and Analogs for Research Probes
The synthesis of derivatives and analogs of natural products like this compound is crucial for exploring structure-activity relationships and developing research probes. uni-halle.demdpi.com Modifying the core structure of this compound can lead to compounds with altered biological activities or improved properties for specific applications. uni-halle.demdpi.com
Synthetic routes for alkaloid derivatives often involve functional group modifications, such as alkylation, acylation, or the introduction of new substituents onto the existing skeleton. preprints.org These modifications can be strategically designed to target specific biological pathways or to serve as tools for studying molecular interactions. nih.govnih.gov
While specific examples of synthetic routes solely focused on this compound derivatives as research probes were not extensively detailed, the general approaches used for synthesizing derivatives of related isoquinoline and tetrahydroberberine alkaloids provide a framework. For instance, the synthesis of functionalized tetrahydroberberine derivatives has been reported, demonstrating the feasibility of introducing various groups onto the alkaloid core. preprints.orgbeilstein-journals.org These synthetic strategies can be adapted for the preparation of this compound analogs, allowing for systematic investigation of how structural changes influence its properties and interactions. The development of such derivatives is vital for advancing the understanding of this compound's potential biological roles and for creating molecular tools for further research. nih.govnih.govadvatechgroup.com
Biosynthetic Pathway Elucidation of Canadaline
Isotopic Labeling Studies for Precursor Incorporation
Isotopic labeling has been a cornerstone in deciphering the biosynthetic precursors and intermediates of protoberberine alkaloids. By feeding isotopically labeled compounds to the producing organisms and tracking the incorporation of these labels into the final molecule, researchers have mapped the intricate steps of the biosynthetic pathway.
Stable isotope tracing has been instrumental in identifying the primary building blocks of the protoberberine skeleton. Studies utilizing ¹³C-labeled L-tyrosine have demonstrated its role as the fundamental precursor for the entire carbon-nitrogen framework of alkaloids such as berberine (B55584) and, by extension, canadaline. The isoquinoline (B145761) and benzyl portions of the molecule are both derived from tyrosine.
Further detailed analyses using specifically labeled precursors have elucidated the rearrangement and incorporation of atoms. For instance, feeding experiments with [¹³C, ¹⁵N]-labeled tyrosine have confirmed that the nitrogen atom of the isoquinoline ring originates from this amino acid. Deuterium (²H) labeling has been employed to study the stereochemistry of enzymatic reactions, while ¹⁸O labeling has helped to identify the origin of oxygen atoms in the various hydroxyl and methoxy groups, confirming their derivation from molecular oxygen through the action of monooxygenases.
Table 1: Key Precursors for Protoberberine Alkaloid Biosynthesis Identified by Stable Isotope Tracing
| Precursor | Isotope Used | Incorporated into |
| L-Tyrosine | ¹³C, ¹⁵N | Entire C-N skeleton |
| L-DOPA | ¹³C | Benzyl portion |
| Dopamine | ¹³C, ¹⁵N | Isoquinoline portion |
| S-Adenosyl methionine | ¹³C (methyl) | Methoxy and methylenedioxy groups |
Radioactive isotope tracing, particularly with ¹⁴C and ³H, has historically been a powerful tool for identifying minor intermediates and establishing the sequence of biosynthetic steps. Feeding experiments with [¹⁴C]-L-tyrosine in plant cell cultures have shown its efficient incorporation into protoberberine alkaloids. Autoradiography and scintillation counting have enabled the detection of labeled intermediates even at very low concentrations.
Tritium (³H) labeling has been crucial in understanding the stereospecific enzymatic hydrogen exchange reactions that occur during the formation of the protoberberine core. These studies have provided evidence for the specific enzymatic reductions and oxidations that are key to the biosynthesis of this compound and related alkaloids.
Enzymatic Pathway Reconstruction and Characterization
The identification and characterization of the enzymes involved in protoberberine alkaloid biosynthesis have allowed for the in vitro reconstruction of segments of the pathway, providing definitive proof of the function of individual enzymes.
Through a combination of classical enzymology and modern molecular biology techniques, several key enzymes in the protoberberine biosynthetic pathway have been identified, purified, and their corresponding genes cloned. These include tyrosine decarboxylase, which converts tyrosine to tyramine, and a series of cytochrome P450 monooxygenases and methyltransferases that elaborate the basic skeleton.
The berberine bridge enzyme (BBE) is a pivotal enzyme in this pathway, responsible for the oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic protoberberine scaffold of (S)-scoulerine. The gene encoding BBE has been cloned from several plant species, and its heterologous expression has confirmed its function.
Table 2: Key Enzymes in the Biosynthesis of Protoberberine Alkaloids
| Enzyme | Abbreviation | Function |
| Tyrosine Decarboxylase | TYDC | Converts L-tyrosine to tyramine |
| Norcoclaurine Synthase | NCS | Condenses dopamine and 4-hydroxyphenylacetaldehyde |
| Coclaurine N-Methyltransferase | CNMT | N-methylation of coclaurine |
| N-Methylcoclaurine 3'-Hydroxylase | NMCH | Hydroxylation of N-methylcoclaurine |
| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | O-methylation to form (S)-reticuline |
| Berberine Bridge Enzyme | BBE | Forms the protoberberine scaffold from (S)-reticuline |
| Scoulerine 9-O-Methyltransferase | SOMT | Methylation of (S)-scoulerine |
| Canadine (B1168894) Synthase | - | Likely a cytochrome P450 that forms the methylenedioxy bridge |
The functional characterization of these enzymes has been achieved through a variety of in vitro and in vivo assays. In vitro assays using purified recombinant enzymes and specific substrates have allowed for the determination of kinetic parameters, substrate specificity, and reaction mechanisms. For example, assays with purified BBE have demonstrated its requirement for molecular oxygen and its stereospecificity for (S)-reticuline.
Genetic and Transcriptomic Analysis of Alkaloid-Producing Organisms
The advent of high-throughput sequencing technologies has revolutionized the study of plant specialized metabolism. Genetic and transcriptomic analyses of alkaloid-producing plants have provided a wealth of information on the genes and regulatory networks governing this compound biosynthesis.
By comparing the transcriptomes of high- and low-alkaloid-producing varieties or tissues, researchers have been able to identify candidate genes involved in the biosynthetic pathway. Co-expression analysis, which identifies genes with similar expression patterns to known biosynthetic genes, has been a particularly powerful tool for discovering novel enzymes. This approach has been successfully used to identify new methyltransferases, hydroxylases, and transporters involved in protoberberine alkaloid biosynthesis. Furthermore, the organization of biosynthetic genes into clusters in the genome has been observed in some plant species, suggesting a coordinated regulation of the entire pathway.
No Information Found for the Chemical Compound "this compound"
An extensive search for the chemical compound “this compound” has yielded no relevant scientific or chemical information. The search results are predominantly related to the "Canada Line," a rapid transit rail line in Vancouver, British Columbia. There is no indication in publicly available scientific literature, chemical databases, or research articles of a chemical compound with this name.
Given the detailed and specific nature of the user's request concerning the biosynthetic pathway, gene expression profiling, and metabolic engineering of "this compound," it is highly probable that the name of the compound is incorrect or refers to a substance not currently documented in scientific literature.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. It is recommended to verify the correct name of the chemical compound of interest. Once the correct name is provided, a comprehensive and accurate article can be produced.
Theoretical and Computational Studies on Canadaline
Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental in predicting the molecular properties of canadaline. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wide range of properties, such as stable conformations, vibrational frequencies (correlating to infrared and Raman spectra), and electronic transitions (correlating to UV-Vis spectra), can be derived. researchgate.net Such calculations are crucial for interpreting experimental spectroscopic data and understanding the intrinsic properties of the molecule. researchgate.net
While quantum chemical methods are widely applied to natural products, specific studies detailing a full conformational analysis or spectroscopic property prediction for this compound are not extensively documented in the public literature. However, the methodologies for such studies are well-established. For instance, studies on the related protoberberine alkaloid berberine (B55584) have utilized these techniques to analyze its vibrational spectra. theinterstellarplan.com Similar approaches could be readily applied to this compound to elucidate its structural and spectroscopic characteristics.
Density Functional Theory (DFT) is a class of quantum chemical methods that has become a primary tool for studying molecules of the size and complexity of this compound. researchgate.net DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between computational cost and accuracy. lgcstandards.com
Applications of DFT are common for analyzing related alkaloids. For example, a structural and spectroscopic analysis of the closely related alkaloid canadine (B1168894) was performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net In that study, researchers calculated vibrational frequencies, mapped the electrostatic potential surface, and evaluated reactivity descriptors to understand its structure-activity relationship. researchgate.net Although this specific study focused on canadine, the same DFT methods represent the standard approach that would be used to perform a detailed analysis of this compound's electronic properties and predict its spectroscopic behavior.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD provides a view of the conformational landscape of a molecule, revealing how it flexes, changes shape, and interacts with its environment. researchgate.net
A 2023 in silico study on the potential of Hydrastis canadensis constituents to control breast cancer utilized molecular dynamics simulations to investigate the stability of this compound when bound to specific protein targets. researchgate.netkurrajongnaturalmedicinecentre.com.ausciprofiles.com The simulations were performed to assess the kinetic and thermodynamic stability of complexes formed between this compound and the estrogen receptor (PDB ID: 1ERR) and the vascular endothelial growth factor receptor (PDB ID: 3LVP). researchgate.net
The stability of these complexes was analyzed by monitoring several parameters over the course of the simulation, including:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.
Radius of Gyration (Rg): To measure the compactness of the complex over time.
Hydrogen Bond Interactions: To quantify the key intermolecular forces maintaining the ligand-protein binding. researchgate.net
The results indicated that the complexes involving this compound were found to be kinetically and thermodynamically stable, suggesting a persistent interaction with these biological targets. researchgate.netnih.gov
| Parameter | Purpose in this compound Study |
|---|---|
| RMSD (Root Mean Square Deviation) | Evaluated the structural stability of this compound-protein complexes. |
| RMSF (Root Mean Square Fluctuation) | Assessed the flexibility of this compound and protein residues upon binding. |
| Rg (Radius of Gyration) | Measured the compactness of the this compound-protein complexes. |
| Hydrogen Bond Analysis | Tracked the number and duration of hydrogen bonds stabilizing the interaction. |
Chemoinformatics and Database Mining for Structural and Reactivity Data
Chemoinformatics involves the use of computational methods to analyze chemical information. This includes mining chemical databases for structural and functional data, predicting properties, and identifying potential biological targets. researchgate.net Database mining is a crucial first step in many theoretical studies, providing foundational data for more complex simulations.
This compound is cataloged in major chemical databases, which serve as primary sources for its structural and physicochemical data. These databases are essential resources for chemoinformatics studies.
| Database/Identifier | This compound Information |
|---|---|
| PubChem CID | 9864120 nih.gov |
| Molecular Formula | C21H23NO5 lgcstandards.comnih.govscbt.com |
| Molecular Weight | 369.41 g/mol lgcstandards.comscbt.com |
| Natural Sources | Hydrastis canadensis, Corydalis cava nih.govdaneshyari.comthieme-connect.com |
In addition to database entries, chemoinformatic techniques like molecular docking have been used to predict the binding affinity of this compound to various biological targets. A comparative docking analysis of over 100 alkaloids identified this compound as a potential inhibitor of human acetylcholinesterase (AChE), a key enzyme in neurochemistry. iiarjournals.org The study calculated a binding affinity of -8.6 kcal/mol for this compound with AChE, suggesting a favorable interaction. iiarjournals.org Such docking studies are valuable for prioritizing compounds for further experimental testing.
Chemical Biology Research Applications of Canadaline As a Research Tool/probe
Elucidation of Molecular Mechanisms of Action in Cellular Pathways (Non-clinical context)
Understanding how a bioactive molecule influences cellular processes requires elucidating its molecular mechanism of action within the context of cellular pathways. imrpress.comresearchgate.net This involves identifying the downstream effects of the molecule's interaction with its target(s) and how these effects propagate through signaling networks to influence cellular behavior. Non-clinical studies in cell lines and model organisms are essential for this purpose. vancouver.cacanada.ca
Canadaline's reported activities, such as BACE1 inhibition csic.esnlk.cz, suggest an impact on pathways where BACE1 is involved, potentially related to Alzheimer's disease pathology. Its suggested interaction with proteins in breast cancer researchgate.net points towards potential involvement in cellular pathways relevant to cancer progression. However, the detailed elucidation of the complete molecular mechanisms by which this compound exerts its effects within specific cellular pathways, using chemical biology tools like pathway-specific probes or reporters, is not described in the provided search results. Chemical probes targeting specific nodes in relevant pathways could be used in conjunction with this compound to dissect its mechanism.
Development of Derivatized Probes for Imaging and Perturbation of Biological Processes
Derivatized probes, often incorporating fluorescent or other detectable tags, are developed to visualize the localization of a molecule or its target in living cells or organisms (imaging) or to specifically manipulate the activity of a target (perturbation). fudan.edu.cnnih.govrevvity.comnih.govwiley.com These tools are invaluable for studying the spatial and temporal dynamics of biological processes.
Emerging Research Directions and Methodological Advances for Canadaline
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in chemical research, offering powerful tools for tasks such as predicting molecular properties, designing new compounds, optimizing synthesis routes, and analyzing complex biological data. While direct applications of AI/ML specifically to Canadaline were not detailed in the search results, these techniques are being applied to related areas of natural product chemistry and alkaloid research. For instance, in silico transcriptomic analysis has been employed in studies involving alkaloids like canadine (B1168894) to elucidate molecular pathways and characterize enzymes researchgate.net. This highlights the potential for computational methods, including AI/ML, to analyze large biological datasets (e.g., genomic, transcriptomic, proteomic) to identify genes and enzymes involved in this compound biosynthesis or to predict its potential biological activities based on structural features. AI/ML models could potentially accelerate the identification of plant sources rich in this compound or predict optimal conditions for its extraction and purification. Furthermore, machine learning algorithms could be trained on spectral data (like NMR or MS) of various alkaloids to improve the accuracy and speed of structural elucidation of novel related compounds.
Novel Analytical Technologies for High-Throughput this compound Analysis
Advancements in analytical technologies are crucial for the efficient study of natural products. High-throughput screening methods allow for rapid assessment of large numbers of samples or compounds. In the context of alkaloids from sources like Corydalis cava, where this compound is present, analytical techniques coupled with biological assays are being utilized. An example is the use of a BACE1-Immobilized Enzyme Reactor (IMER) validated with a multi-well plate Fluorescence Resonance Energy Transfer (FRET) assay for the fast screening of enzyme inhibitors among Corydalis cava alkaloids, including this compound csic.es. This demonstrates how immobilized enzyme technology can be integrated into high-throughput platforms for evaluating the biological activity of alkaloids.
Other novel analytical technologies applicable to this compound research include hyphenated techniques such as UPLC-MS/MS or GC-MS, which offer high sensitivity, resolution, and speed for the identification and quantification of alkaloids in complex mixtures. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements crucial for formula determination of new or low-abundance alkaloids. Capillary electrophoresis (CE) and microfluidic devices are also emerging as platforms for rapid separation and analysis of small molecules like alkaloids, potentially enabling higher throughput and reduced sample/solvent consumption.
Sustainable and Green Chemistry Approaches in Alkaloid Synthesis and Isolation
Traditional methods for obtaining alkaloids often involve extensive extraction from plant material, which can be resource-intensive and generate significant waste. Chemical synthesis can also require harsh reagents and conditions. Sustainable and green chemistry approaches aim to minimize environmental impact throughout the lifecycle of chemical production. For alkaloids, this includes exploring more efficient and environmentally friendly isolation techniques and developing alternative production methods.
One significant green chemistry approach relevant to alkaloids is the metabolic engineering of microorganisms or plant cell cultures to produce these compounds nih.govvt.edu. Transferring plant biosynthetic pathways, or parts of them, into heterologous hosts like yeast or E. coli allows for controlled production in a fermentable system, potentially reducing the need for large-scale plant cultivation and extraction nih.govvt.edu. While the complete biosynthetic pathway for this compound might still be under investigation, research on related benzylisoquinoline alkaloids (BIAs) has shown success in reconstituting pathways in heterologous systems nih.govvt.edu. For instance, the biosynthesis of berberine (B55584), a related alkaloid, has been extensively studied, and efforts have been made to transfer its pathway to heterologous systems vt.edu. Such approaches represent a more sustainable way to obtain specific alkaloids.
Other green chemistry considerations in alkaloid research include the use of greener solvents for extraction and chromatography, developing enzyme-catalyzed reactions for synthesis or modification, and optimizing processes to reduce energy consumption and waste generation.
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
Understanding the complete biosynthetic pathways and the enzymes involved is fundamental to natural product chemistry and enables alternative production methods like metabolic engineering. Research continues to explore the complex enzymatic steps that lead to the formation of various alkaloids, including the benzylisoquinoline class to which this compound belongs researchgate.netnih.govvt.edudntb.gov.uapageplace.de.
Studies on related alkaloids such as canadine and berberine have identified key enzymes like N-methyltransferases (NMTs) and cytochrome P450 enzymes (CYP719) that catalyze specific conversions in the biosynthetic routes nih.govdntb.gov.ua. For example, (S)-canadine synthase, a CYP719 enzyme, is involved in the berberine biosynthesis pathway dntb.gov.ua. Research on NMTs has revealed insights into their substrate specificities, which is crucial for understanding and potentially manipulating these pathways nih.gov. While this compound was not detected as a substrate for Pavine N-Methyltransferase under standard assay conditions, this highlights the specificity of these enzymes and the need to identify the precise enzymes involved in each step of this compound's formation nih.gov.
Analyzing gene expression profiles can help elucidate the molecular pathways and identify the enzymes responsible for alkaloid synthesis researchgate.net. The identification and characterization of these enzymes provide molecular tools that can be deployed in synthetic biology platforms for the production of high-value alkaloids dntb.gov.ua. Continued exploration using techniques like genomics, transcriptomics, proteomics, and enzyme assays is essential to fully map the biosynthetic route to this compound and discover novel enzymes with unique catalytic activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
